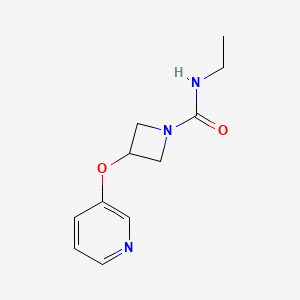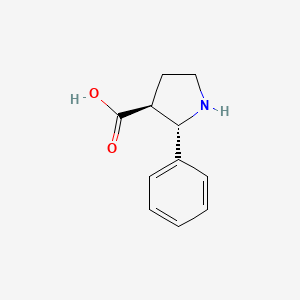
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Theoretical Approach
Research conducted by Devi et al. (2018) on a closely related compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, utilized spectroscopic analysis and theoretical approaches for structural characterization. Their study employed density functional theory (DFT) to discuss structural and thermodynamic parameters, demonstrating the compound's potential in hyperpolarizability and NLO (Non-Linear Optical) properties. This indicates its relevance in materials science for developing future NLO materials (Devi et al., 2018).
Synthesis of Biologically Active Compounds
Ohigashi et al. (2010) described a practical and efficient synthesis pathway for a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, highlighting its importance as a chiral building block in the synthesis of biologically active compounds. This process is significant for the pharmaceutical industry, providing a robust method for producing key intermediates with high yield and purity (Ohigashi et al., 2010).
Improvement in Catalytic Reactions
Moon and Stephens (2013) found that carboxylic acid additives could significantly enhance the yield of Pd-catalyzed intramolecular N-arylation reactions. Their findings suggest that such additives, including phenylacetic and pivalic acids, can improve reaction yields, potentially impacting the efficiency of synthetic pathways involving pyrrolidine derivatives (Moon & Stephens, 2013).
Molecular Docking and DFT Studies
Another study by Devi et al. (2018) on the novel compound BCOPCA, characterized through spectroscopic and DFT studies, explored its antimicrobial activity and potential as an NLO material through molecular docking studies. This research highlights the compound's application in developing new antimicrobial agents and materials with non-linear optical properties (Devi et al., 2018).
Parallel Synthesis for Chemical Libraries
Črček et al. (2012) demonstrated the parallel synthesis of a library of compounds using a pyrrolidine derivative as a core structure. This approach is crucial for pharmaceutical research, enabling the rapid generation of diverse compound libraries for drug discovery (Črček et al., 2012).
Stereochemical Preparation and Peptide Synthesis
Research into the stereochemical preparation of amino acid derivatives, such as those conducted by Yoshinari et al. (2011), provides insight into the synthesis of structurally complex peptides. These studies underscore the versatility of pyrrolidine derivatives in synthesizing optically active amino acids, which are pivotal in developing peptide-based therapeutics (Yoshinari et al., 2011).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels need to be elucidated through future research.
Propiedades
IUPAC Name |
(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBFNNHIKEOLB-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)
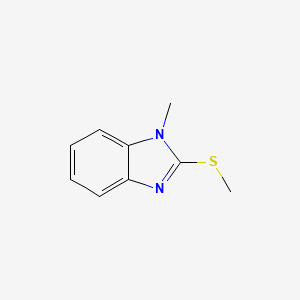
![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)

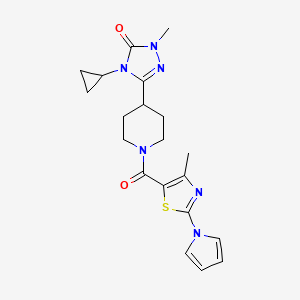
![N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2633059.png)
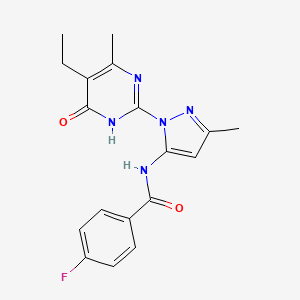

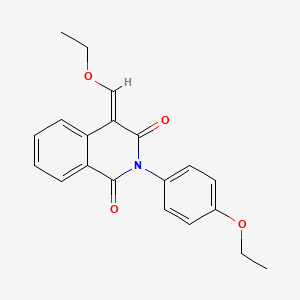



methanone](/img/structure/B2633072.png)
